molecular formula C15H10BrClN2O B1381345 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol CAS No. 1202029-94-4

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol

Cat. No.: B1381345
CAS No.: 1202029-94-4
M. Wt: 349.61 g/mol
InChI Key: IWNZOCUGVICDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol” belong to a class of organic compounds known as phenylpyrazoles . They are characterized by a phenyl group attached to a pyrazole ring .


Molecular Structure Analysis

The molecular structure of phenylpyrazoles consists of a pyrazole ring attached to a phenyl group . The specific structure of “this compound” would include bromine and chlorine substituents on the phenyl groups and a hydroxyl group on the pyrazole ring.


Chemical Reactions Analysis

Phenylpyrazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of phenylpyrazoles depend on their specific structure . For “this compound”, properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Mechanism of Action

The mechanism of action of phenylpyrazoles can vary widely depending on their specific structure and the biological system in which they are acting . Without specific information on “3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol”, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with phenylpyrazoles can vary widely depending on their specific structure . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The study of phenylpyrazoles is a dynamic field with potential applications in areas such as medicinal chemistry and materials science . The future directions for “3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol” would depend on its specific properties and potential applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNZOCUGVICDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 3
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 4
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 6
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.